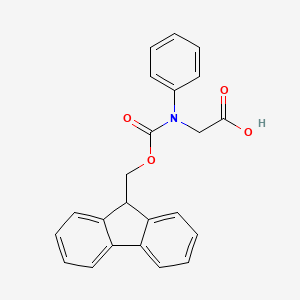

N-Fmoc-N-phenyl-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fmoc-N-phenyl-glycine, also known as Fmoc-Phg-OH, is a compound with the empirical formula C23H19NO4 . It is a nonessential amino acid that acts as an inhibitory neurotransmitter in the vertebrate central nervous system . The Fmoc group is widely used as a main amine protecting group in peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This property allows Fmoc-modified amino acids and short peptides to possess eminent self-assembly features .Chemical Reactions Analysis

Fmoc-glycine coupling of saccharide β-glycosylamines has been reported for the fractionation of oligosaccharides and formation of neoglycoconjugates .Physical And Chemical Properties Analysis

N-Fmoc-N-phenyl-glycine has a molecular weight of 373.40 . It is a solid at room temperature and has an optical activity of [α]20/D +81±3°, c = 1% in DMF .Aplicaciones Científicas De Investigación

Synthesis and Peptide Modification

N-Fmoc-N-phenyl-glycine is utilized in the synthesis and modification of peptides through various chemical ligation techniques. For instance, it has been applied in the native chemical ligation at phenylalanine, enabling the synthesis of complex peptides by capping tetrapeptides generated by Fmoc-SPPS and facilitating their ligation with C-terminal thioesters. This method, demonstrated in the synthesis of LYRAMFRANK, highlights its compatibility with reactive side chains and its ability to ligate amino acids other than glycine (Crich & Banerjee, 2007).

Peptide Nucleic Acid Synthesis

N-Fmoc-N-phenyl-glycine serves as a crucial building block in the synthesis of peptide nucleic acid (PNA) oligomers. A convenient route has been developed for the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, leading to the successful Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers. This approach provides an alternative to widely used Fmoc/Bhoc-protected PNA monomers, showcasing the versatility of N-Fmoc-N-phenyl-glycine in nucleotide peptide synthesis (Wojciechowski & Hudson, 2008).

Stereoselective Synthesis

The compound also plays a significant role in the stereoselective synthesis of protected analogs for peptide synthesis, such as Fmoc-L-γ-carboxyglutamic acid. Utilizing a novel chiral Cu(II) complex, the stereoselective synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid γ,γ'-tert-butyl ester (Fmoc-Gla(O(t)Bu)(2)-OH) was achieved, illustrating the application of N-Fmoc-N-phenyl-glycine in producing enantiomerically pure amino acids for advanced peptide synthesis (Smith et al., 2011).

Self-Assembly and Hydrogel Formation

N-Fmoc-N-phenyl-glycine derivatives have been explored for their self-assembly properties, leading to the formation of hydrogels with potential biomedical applications. A study on the self-assembly behavior of Fmoc-phenylalanine and corresponding peptoid derivatives found that these compounds can form one-dimensional fibril networks or two-dimensional nano- and microsheets depending on the specific derivative, highlighting the structural versatility of N-Fmoc-N-phenyl-glycine in materials science (Rajbhandary et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Fmoc-modified amino acids and short peptides show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association . They are considered important bio-inspired building blocks for the fabrication of functional materials .

Propiedades

IUPAC Name |

2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)14-24(16-8-2-1-3-9-16)23(27)28-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYCHCROKLFIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-N-phenyl-glycine | |

CAS RN |

909114-68-7 |

Source

|

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phenyl)amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride](/img/structure/B2588173.png)

![(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2588177.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2588180.png)

![4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid](/img/structure/B2588181.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2588187.png)

![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)

![Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2588195.png)